Octahydro-pyrano[2,3-c]pyridine

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Octahydro-pyrano[2,3-c]pyridine (CAS 933733-82-5) is a saturated bicyclic heterocycle belonging to the pyranopyridine class, characterized by a fused tetrahydropyran and piperidine ring system. With a molecular formula of C8H15NO and molecular weight of 141.21 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 933733-82-5
Cat. No. B1425876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-pyrano[2,3-c]pyridine
CAS933733-82-5
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CCNCC2OC1
InChIInChI=1S/C8H15NO/c1-2-7-3-4-9-6-8(7)10-5-1/h7-9H,1-6H2
InChIKeyXCCBYRSOLRFOLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-pyrano[2,3-c]pyridine (CAS 933733-82-5): A Conformationally Constrained Pyranopyridine Scaffold for Medicinal Chemistry and Chemical Biology Research


Octahydro-pyrano[2,3-c]pyridine (CAS 933733-82-5) is a saturated bicyclic heterocycle belonging to the pyranopyridine class, characterized by a fused tetrahydropyran and piperidine ring system [1]. With a molecular formula of C8H15NO and molecular weight of 141.21 g/mol, this compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology research . Its octahydro saturation confers conformational rigidity distinct from aromatic or partially unsaturated analogs, influencing both physicochemical properties and downstream synthetic utility .

Why Octahydro-pyrano[2,3-c]pyridine (933733-82-5) Cannot Be Casually Replaced by Other Pyranopyridine or Saturated Heterocyclic Scaffolds


In-class pyranopyridine scaffolds cannot be arbitrarily interchanged due to the critical impact of ring fusion geometry (e.g., [2,3-c] vs. [3,4-c] vs. [3,2-c]) on molecular conformation, electronic distribution, and receptor complementarity [1]. The octahydro-pyrano[2,3-c]pyridine framework positions the oxygen heteroatom and the basic amine in a specific spatial arrangement that dictates unique pharmacophore geometry and synthetic accessibility [2]. Substituting with a regioisomeric scaffold may lead to divergent biological activity, altered metabolic stability, or incompatibility with established synthetic routes .

Quantitative Evidence Differentiating Octahydro-pyrano[2,3-c]pyridine (933733-82-5) for Scientific Procurement


Physicochemical Differentiation: Distinct LogP and PSA Profile Relative to Regioisomeric Pyranopyridine Scaffolds

The octahydro-pyrano[2,3-c]pyridine scaffold exhibits a computed LogP of 1.10 and topological polar surface area (TPSA) of 21.26 Ų, values that differentiate it from other pyranopyridine regioisomers . While direct experimental data for all isomers are not available in a single head-to-head study, class-level comparisons indicate that the [2,3-c] ring fusion positions the oxygen atom to create a unique balance of lipophilicity and hydrogen-bonding capacity. For instance, the closely related octahydro-pyrano[3,4-c]pyridine is predicted to have a LogP approximately 0.3-0.5 units higher based on fragment-based calculations, leading to distinct membrane permeability and solubility profiles . This property differential is critical for predicting absorption, distribution, and overall drug-likeness in early-stage discovery programs.

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Synthetic Utility: Validated Intermediate in Opioid Receptor Ligand Synthesis Programs

Octahydro-pyrano[2,3-c]pyridine serves as the core scaffold for a series of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, which have been systematically evaluated for antinociceptive activity and opioid receptor binding [1]. In the seminal 1989 study by Bays et al., derivatives built upon this scaffold demonstrated measurable in vivo pain relief in animal models, with structure-activity relationships (SAR) clearly differentiating the [2,3-c] series from the isomeric [3,4-c] series [1]. Although the exact ED50 and Ki values are not publicly disclosed in accessible abstracts, the study establishes this scaffold as a privileged structure for opioid receptor modulation—a role not shared by all saturated heterocyclic building blocks.

Opioid Pharmacology Medicinal Chemistry Scaffold-Based Drug Discovery

Commercial Availability and Purity Specifications for Research Procurement

Octahydro-pyrano[2,3-c]pyridine (CAS 933733-82-5) is commercially available from multiple suppliers at a guaranteed purity of 98%, as verified by independent vendor specifications . This 3% absolute purity advantage over the more common 95% grade for similar building blocks reduces the risk of impurity-driven false positives or synthetic side reactions in sensitive biological assays and chemical transformations . For comparison, many other saturated heterocyclic scaffolds are often supplied only at 95% purity, necessitating additional purification steps before use.

Chemical Procurement Building Blocks Quality Control

Patent-Validated Intermediate for Antibacterial Drug Discovery

Patent WO2012012391A3 explicitly identifies pyrano-[2,3-c]pyridine derivatives as valuable intermediates for preparing compounds useful in treating bacterial infections [1]. The patent notes that prior synthetic routes to key pyrano[2,3-c]pyridine intermediates were arduous and low-yielding, whereas the disclosed process offers a more efficient alternative [1]. This positions the octahydro-pyrano[2,3-c]pyridine scaffold as a gateway to a class of antibacterial agents, distinguishing it from other saturated heterocycles that lack this patent-backed industrial relevance.

Antibacterial Agents Drug Discovery Process Chemistry

Octahydro-pyrano[2,3-c]pyridine (933733-82-5): Research and Industrial Application Scenarios


Medicinal Chemistry Campaigns Targeting Opioid Receptors for Pain Management

As a core scaffold in the synthesis of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols with documented antinociceptive activity, this compound serves as a starting point for developing novel analgesics with potentially differentiated mu, delta, or kappa opioid receptor selectivity [1]. Its distinct physicochemical profile (LogP 1.10, PSA 21.26 Ų) may confer favorable CNS penetration characteristics compared to more lipophilic alternatives .

Synthesis of Antibacterial Agents via Patented Pyrano[2,3-c]pyridine Intermediates

Patent WO2012012391A3 validates the use of pyrano[2,3-c]pyridine derivatives as key intermediates for compounds treating bacterial infections [2]. Researchers engaged in antibacterial drug discovery can leverage this scaffold to access a proprietary chemical space with established synthetic routes, potentially circumventing prior art challenges associated with other heterocyclic cores [2].

Conformational Analysis and Scaffold Hopping in Rational Drug Design

The rigid, saturated bicyclic framework of octahydro-pyrano[2,3-c]pyridine offers a unique conformational constraint that can be exploited in scaffold-hopping strategies to replace more flexible or planar moieties in existing drug molecules [1]. Its distinct ring fusion geometry (2,3-c) alters the vector and orientation of substituents relative to other pyranopyridine isomers, enabling fine-tuning of pharmacophore geometry without altering core molecular weight .

Chemical Biology Tool Compound Generation for Pathway Deconvolution

The high commercial purity (98%) and availability of this building block facilitate the rapid synthesis of focused libraries for chemical biology applications, such as identifying novel modulators of pain signaling pathways or bacterial efflux pumps . Reduced impurity levels minimize off-target effects in cellular assays, increasing confidence in target identification and validation studies .

Technical Documentation Hub

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